Potassium thiobenzoate

Vue d'ensemble

Description

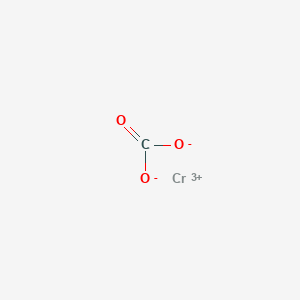

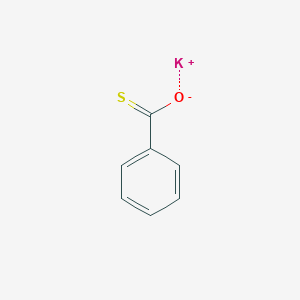

Potassium thiobenzoate is an organosulfur compound with the chemical formula C₇H₅KOS. It is the potassium salt of thiobenzoic acid and is known for its applications in organic synthesis. The compound is typically a solid at room temperature and has a molecular weight of 176.27 g/mol .

Mécanisme D'action

Target of Action

It is used as an organic chemical synthesis intermediate , implying that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

Given its chemical structure, it is likely that it interacts with its targets through a mechanism involving the donation or acceptance of electrons, a common feature of many sulfur-containing compounds .

Biochemical Pathways

Potassium is known to play a crucial role in maintaining cellular function and homeostasis . It is the primary intracellular cation found in virtually all body tissues . The total amount of body potassium in adults is estimated at 45 millimole (mmol)/kg body weight .

Pharmacokinetics

It is known that potassium is a low-clearance drug, with a half-life of approximately 20-30 hours . Most drug metabolism is achieved by glucuronidation .

Result of Action

Potassium plays a crucial role in maintaining cellular function and homeostasis . It is involved in a variety of physiological processes, including the regulation of heart rhythm, muscle contraction, and nerve impulse conduction .

Action Environment

The action of potassium thiobenzoate may be influenced by various environmental factors . For example, the pH of the environment could potentially affect the stability and efficacy of the compound. Additionally, the presence of other ions or molecules could also influence its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium thiobenzoate can be synthesized by the reaction of benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows:

C6H5C(O)Cl+KSH→C6H5C(O)SH+KCl

This reaction is typically carried out in an aqueous medium under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzoyl chloride and potassium hydrosulfide are reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to filtration and purification processes to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium thiobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted benzothioates.

Applications De Recherche Scientifique

Potassium thiobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- Sodium thiobenzoate

- Ammonium thiobenzoate

- Lithium thiobenzoate

Comparison: Potassium thiobenzoate is unique due to its specific reactivity and solubility properties. Compared to sodium thiobenzoate, it has a higher solubility in organic solvents, making it more suitable for certain organic synthesis applications. Additionally, its potassium ion can influence the reactivity and stability of the compound in different chemical environments .

Propriétés

IUPAC Name |

potassium;thiobenzate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCPWBGBPJDRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

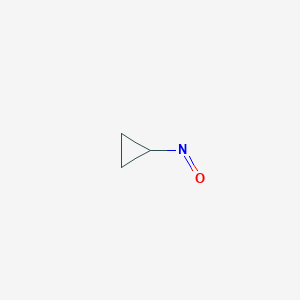

C1=CC=C(C=C1)C(=S)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium thiobenzoate participate in nucleophilic substitution reactions?

A1: this compound acts as a sulfur-containing nucleophile in various chemical reactions. It readily reacts with alkyl halides and tosylates, displacing the leaving group to form a thioester linkage. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center. [, , , , ] For instance, reacting this compound with methyl L-O-ptolysulphonyl-lactate yields D-2-benzoylthiopropionic acid methyl ester. [] Similarly, it reacts with (S)-bromide derived from L-aspartic acid to produce the (R)-benzoylthio derivative with complete inversion. []

Q2: Can you provide examples of this compound's application in carbohydrate chemistry?

A2: this compound plays a crucial role in synthesizing thio-sugars. Its reaction with appropriately protected sugar derivatives bearing a leaving group, such as a tosylate, at a specific position allows the introduction of a thiobenzoyl group. [, , , ] This strategy finds application in creating diverse thio-sugar derivatives, including epoxides and cyclic trithiocarbonates, which serve as valuable intermediates for further modifications. []

Q3: How does the reactivity of this compound compare with other nucleophiles in similar reactions?

A3: The reactivity of this compound has been compared with other sulfur-containing nucleophiles. In a study involving the synthesis of 2-mercaptopropionic acid derivatives, it was observed that this compound showed a higher tendency for racemization compared to methanethiolate and toluene-α-thiolate. [] This observation highlights the importance of carefully selecting reaction conditions and reagents to control stereochemistry.

Q4: Are there any spectroscopic data available for this compound and its derivatives?

A5: ¹H NMR spectroscopy proves valuable for characterizing this compound derivatives, particularly in the context of carbohydrate chemistry. [, , ] The chemical shifts and coupling constants obtained from ¹H NMR spectra provide insights into the structure and configuration of the synthesized thio-sugar derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)

![1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea](/img/structure/B3342665.png)